

Unveiling the Solid-State Architecture of Pigment Yellow 73: A Technical Guide

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Compound of Interest

Compound Name: Pigment yellow 73

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This technical guide provides a comprehensive overview of the crystalline structure of C.I. **Pigment Yellow 73**, a monoazo acetoacetanilide pigment. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of organic pigments.

Introduction

Pigment Yellow 73 (C.I. 11738), chemically known as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a significant colorant used in various industrial applications. Its performance characteristics, such as color strength, opacity, and fastness, are intrinsically linked to its solid-state structure. Understanding the crystal packing and molecular conformation is therefore crucial for optimizing its properties and developing new applications.

While a complete, publicly available crystal structure determination specifically for **Pigment Yellow 73** is not readily found in the literature, the crystallographic data of the closely related C.I. Pigment Yellow 74 (C.I. 11741) provides a robust model for its structural properties. Pigment Yellow 74, α -(2-methoxy-4-nitrophenylhydrazono)- α -aceto-2'-methoxyacetanilide, shares a high degree of structural similarity with **Pigment Yellow 73**. The primary difference lies in the substitution pattern on the phenyl rings. The crystal structure of Pigment Yellow 74 was determined by A. Whitaker and N. P. C. Walker and published in Acta Crystallographica Section C: Crystal Structure Communications.[1] This guide will utilize the data from this study as a close structural analogue to **Pigment Yellow 73**.

Like many acetoacetanilide pigments, Pigment Yellow 74 exists in the hydrazone tautomeric form in the solid state.[1] The molecule is kept approximately planar by four intramolecular hydrogen bonds.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for C.I. Pigment Yellow 74, serving as a reference for the crystalline structure of **Pigment Yellow 73**. The data was obtained from single-crystal X-ray diffraction analysis.[1]

Parameter	Value
Chemical Formula	C ₁₈ H ₁₈ N ₄ O ₆
Molecular Weight	386.4 g/mol
Crystal System	Triclinic
Space Group	P $\bar{1}$
a	10.729(2) Å
b	11.976(2) Å
c	7.628(1) Å
α	103.43(1)°
β	110.28(1)°
γ	88.06(1)°
Volume	892.6(3) Å ³
Z	2
Density (measured)	1.433(5) Mg m ⁻³
Density (calculated)	1.4376(5) Mg m ⁻³
Radiation	Cu K α (λ = 1.54184 Å)
Temperature	Room Temperature
Final R-factor	7.2% for 3385 reflections

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of organic pigments like Pigment Yellow 74 is typically achieved through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. Due to the low solubility of organic pigments, this is a critical phase. A common method involves the slow cooling of a saturated solution of the pigment in a suitable organic solvent. For monoazo acetoacetanilide pigments, solvents such as toluene or other aromatic hydrocarbons are often employed. The slow evaporation of the solvent over several days or weeks can also yield crystals of sufficient size and quality.

Data Collection

A single crystal of appropriate dimensions (typically 0.1 - 0.5 mm) is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.

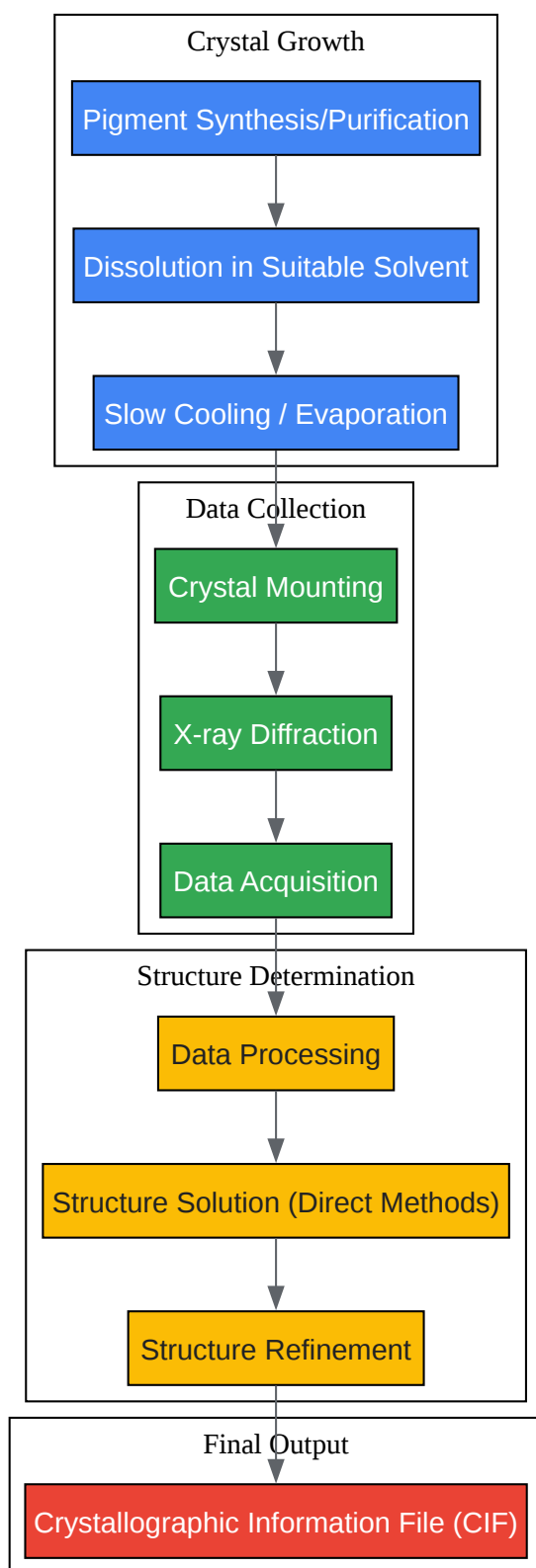
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the electron density map. This map allows for the identification of the positions of the atoms in the crystal structure.

The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities, resulting in a final, accurate crystal structure.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of an organic pigment using single-crystal X-ray diffraction.



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Caption: Experimental workflow for crystal structure determination.

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References

- 1. journals.iucr.org [journals.iucr.org]
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